molecular formula C14H22BNO2 B1391049 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1105665-37-9

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1391049
CAS No.: 1105665-37-9
M. Wt: 247.14 g/mol
InChI Key: VOWCJMHHUBKRHF-UHFFFAOYSA-N
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Description

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, featuring a pinacol-protected boronate group at the 5-position and an isopropyl substituent at the 2-position of the pyridine ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The pinacol boronate group enhances stability and solubility, making the compound suitable for diverse catalytic applications. Its structural design balances reactivity and handling safety, which is critical in pharmaceutical and materials science research.

Properties

IUPAC Name

2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-10(2)12-8-7-11(9-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWCJMHHUBKRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, it can be used as a reagent to borylate arenes.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific arenes that are borylated. The resulting organoboronic acids and their derivatives can exhibit a wide range of biological activities, depending on their structure.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For example, the borylation reaction may require a specific pH range or temperature to proceed efficiently. Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen.

Biological Activity

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridine ring substituted with a dioxaborolane moiety. Its molecular formula is C15H22B2O3C_{15}H_{22}B_{2}O_{3}, and it possesses unique properties that may contribute to its biological effects.

Research indicates that compounds with similar structures often exhibit inhibitory activities against various biological targets. Notably:

  • GSK-3β Inhibition : Compounds related to this structure have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in multiple signaling pathways related to cancer and neurodegenerative diseases. For instance, a related compound demonstrated an IC50 of 8 nM against GSK-3β .
  • Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of similar compounds. For example, certain derivatives significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells .

Biological Activity Data Table

Activity TypeTargetIC50/EffectReference
GSK-3β InhibitionGSK-3β8 nM
Anti-inflammatoryNO and IL-6 levelsSignificant reduction
CytotoxicityHT-22 and BV-2 CellsVariable effects
AntimicrobialMRSA and TB strainsMIC values 0.5–8 μg/mL

Case Studies

  • GSK-3β Inhibitors : A study on various derivatives showed that those with isopropyl substitutions exhibited potent GSK-3β inhibitory activity. The structure of these compounds was pivotal in determining their efficacy .
  • Anti-inflammatory Activity : In vitro assays demonstrated that certain derivatives effectively reduced inflammatory markers in microglial cells without significant cytotoxicity. This suggests potential therapeutic applications in neuroinflammatory conditions .
  • Antimicrobial Efficacy : Recent investigations revealed that pyrimidine-based derivatives displayed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with MIC values indicating strong antimicrobial potential .

Scientific Research Applications

Organic Synthesis

Role as a Boron Reagent :
This compound is primarily utilized as a versatile boron reagent in organic chemistry. Its ability to facilitate the formation of carbon-boron bonds makes it valuable for various coupling reactions. This property is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Reactivity and Mechanism :
The presence of the boron atom allows for selective reactions under mild conditions, enhancing yields and reducing by-products. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds which are significant in medicinal chemistry.

Pharmaceutical Development

Enhancement of Drug Efficacy :
In the pharmaceutical industry, this compound is employed to create boron-containing compounds that can significantly enhance drug efficacy. The unique structural attributes allow it to stabilize reactive intermediates during drug synthesis.

Case Studies :
Research indicates that incorporating boron into drug molecules can improve their pharmacokinetic properties. For example, studies have shown that boronic acids derived from this compound can act as effective inhibitors in enzyme-targeted therapies.

Material Science

Development of Advanced Materials :
The incorporation of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine into polymer matrices has been shown to enhance thermal stability and mechanical strength.

Applications in Polymers :
The compound is particularly useful in creating polymers with improved properties for applications in electronics and coatings. Its ability to cross-link with other materials leads to the formation of robust and durable composites.

Application Area Specific Use Benefits
Organic SynthesisBoron reagent for coupling reactionsHigh yields and selectivity
Pharmaceutical DevelopmentStabilization of reactive intermediatesEnhanced drug efficacy
Material SciencePolymer enhancementImproved thermal stability

Agricultural Chemistry

Agrochemical Formulations :
This compound is also utilized in the formulation of agrochemicals. It enhances the solubility and bioavailability of active ingredients in pesticides and herbicides.

Impact on Crop Protection :
Studies have demonstrated that using boron-containing compounds can improve the effectiveness of agrochemicals by facilitating better absorption by plants and reducing environmental impact through targeted delivery systems.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., methanesulfonyl, trifluoromethyl) enhance electrophilicity, accelerating cross-coupling with aryl halides .
  • Steric hindrance from bulky groups (e.g., silyl ethers) can reduce reaction rates but improve regioselectivity in multi-step syntheses .

Physicochemical Properties

Molecular weight, solubility, and stability vary significantly with substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Common Solvents) Stability Notes Reference
2-Propan-2-yl-5-(pinacol boronate)pyridine C14H23BNO2 247.15 THF, DCM, ethanol Stable under inert atmosphere; hygroscopic
2-Methanesulfonyl-5-(pinacol boronate)pyridine C12H18BNO4S 283.16 DMSO, DMF Sensitive to strong bases
3-Fluoro-5-(pinacol boronate)pyridine C12H15BFNO2 243.07 Acetonitrile, ethers Light-sensitive; store in amber vials
2-(Trimethylsilyloxypropan-2-yl)-5-(pinacol boronate)pyridine C17H30BNO3Si 335.32 Hexane, toluene Hydrolytically stable due to silyl group

Key Observations :

  • Bulkier groups (e.g., silyl ethers) reduce solubility in polar solvents but enhance hydrolytic stability .
  • Fluorinated derivatives exhibit lower molecular weights and improved metabolic stability, advantageous in drug design .

Preparation Methods

Direct Boronation via Lithiation

A less common method involves lithiation of 2-isopropylpyridine followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. However, this route suffers from lower yields (50–65%) due to competing side reactions.

Cross-Coupling with Preformed Boronic Acids

Suzuki-Miyaura coupling of 2-isopropyl-5-bromopyridine with pinacol boronic acid has been explored but is limited by the instability of the boronic acid under reaction conditions.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance heat/mass transfer and minimize catalyst loading. Key parameters include:

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Miyaura Borylation 78–92 98–99 High Moderate
Direct Lithiation 50–65 90–95 Low High
Suzuki Coupling 60–75 85–90 Moderate Low

Critical Challenges and Solutions

  • Moisture Sensitivity : The boronate ester is hygroscopic; reactions require strict anhydrous conditions.
  • Catalyst Deactivation : Trace oxygen degrades Pd catalysts; inert atmosphere and degassed solvents are essential.
  • Byproduct Formation : Unreacted B2Pin2 is removed via silica gel chromatography.

Recent Advancements (2023–2025)

Q & A

Q. What are the common synthetic routes for preparing 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a halogenated pyridine derivative (e.g., 5-bromo-2-isopropylpyridine) reacts with a pinacol boronate ester. Key steps include:

  • Nucleophilic substitution to introduce the boronate group.
  • Palladium-catalyzed coupling under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in dioxane/water) to form the aryl-boron bond .
  • Purification via column chromatography or crystallization .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and boronate ester integrity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Infrared (IR) Spectroscopy : Identification of B-O and C-B vibrational modes (~1350–1280 cm⁻¹ and ~680 cm⁻¹, respectively) .
  • X-ray Crystallography : For definitive structural confirmation, using software like SHELXL or OLEX2 for refinement .

Q. What are the typical applications of this compound in organic synthesis?

It serves as a boron-containing building block for:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl or heteroaryl systems .
  • Proteolysis-targeting chimeras (PROTACs) due to its ability to participate in click chemistry or conjugation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound when encountering low yields or side products?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) to improve turnover .
  • Solvent/Base Optimization : Use anhydrous DMF or THF with Cs₂CO₃ for moisture-sensitive substrates.
  • Temperature Control : Reactions at 80–100°C often improve efficiency without decomposition .

Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to predict reactive sites (e.g., boron center).
  • Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to assess stability and reactivity .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C-H⋯π) in crystallographic data .

Q. How should researchers resolve contradictions in NMR data for this compound (e.g., unexpected splitting or integration)?

  • Variable-Temperature NMR : Assess dynamic processes (e.g., hindered rotation of the isopropyl group).
  • 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm assignments.
  • Cross-Validation with X-ray Data : Compare experimental bond lengths/angles with crystallographic results .

Q. What strategies are effective for analyzing crystallographic data to confirm the structure of this compound?

  • Software Tools : Use SHELXL for refinement and OLEX2 for visualization, ensuring R-factor convergence (<5%) .
  • Twinned Data Handling : Apply twin-law corrections in SHELXL for non-merohedral twinning .
  • Disorder Modeling : Refine positional disorder (e.g., isopropyl groups) using PART instructions .

Q. How can researchers mitigate challenges in synthesizing derivatives of this compound (e.g., fluorinated analogs)?

  • Directed Ortho-Metalation : Introduce substituents via regioselective lithiation followed by electrophilic quenching .
  • Protecting Group Strategies : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for thermally sensitive derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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